N1-allyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide
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Overview
Description
“N1-allyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide” is a complex organic compound that features a combination of furan, indole, and oxalamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N1-allyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Indole Derivative: Starting with an indole derivative, an alkylation reaction can introduce the allyl group.
Furan Ring Introduction: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.
Oxalamide Formation: The final step involves the formation of the oxalamide linkage through a condensation reaction between an oxalic acid derivative and the previously formed intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and indole rings can undergo oxidation reactions, potentially leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the oxalamide linkage, potentially breaking it down into simpler amides.
Substitution: The allyl group and the aromatic rings can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce simpler amides.
Scientific Research Applications
Chemistry: As a building block for more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for “N1-allyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N1-allyl-N2-(2-(furan-2-yl)ethyl)oxalamide
- N1-allyl-N2-(2-(indolin-1-yl)ethyl)oxalamide
- N1-allyl-N2-(2-(furan-2-yl)-2-(pyrrol-1-yl)ethyl)oxalamide
Uniqueness
“N1-allyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide” is unique due to the combination of the furan and indole rings, which can impart distinct chemical and biological properties. This uniqueness can make it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-prop-2-enyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-2-10-20-18(23)19(24)21-13-16(17-8-5-12-25-17)22-11-9-14-6-3-4-7-15(14)22/h2-8,12,16H,1,9-11,13H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPVNWUFUHIPHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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